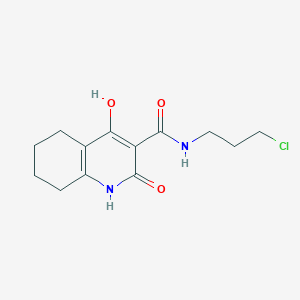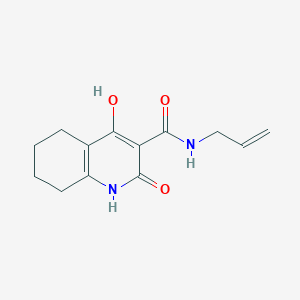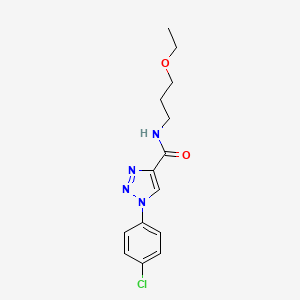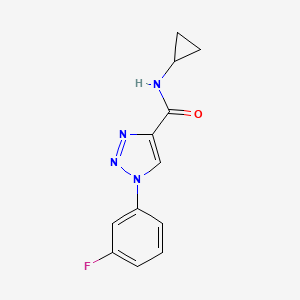![molecular formula C7H10BrN3O3 B14964795 5-bromo-6-[(3-hydroxypropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14964795.png)
5-bromo-6-[(3-hydroxypropyl)amino]pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-BROMO-6-[(3-HYDROXYPROPYL)AMINO]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a heterocyclic compound with significant potential in various scientific fields. This compound features a bromine atom and a hydroxypropylamino group attached to a tetrahydropyrimidine-dione core, making it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-6-[(3-HYDROXYPROPYL)AMINO]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of the hydroxypropylamino group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
化学反应分析
Types of Reactions
5-BROMO-6-[(3-HYDROXYPROPYL)AMINO]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to a hydrogen atom, altering the compound’s reactivity.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific solvents, temperatures, and pH levels to achieve desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
5-BROMO-6-[(3-HYDROXYPROPYL)AMINO]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-BROMO-6-[(3-HYDROXYPROPYL)AMINO]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atom and hydroxypropylamino group play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- 5-BROMO-6-[(2-HYDROXYETHYL)AMINO]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
- 5-BROMO-6-[(4-HYDROXYBUTYL)AMINO]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
Uniqueness
Compared to similar compounds, 5-BROMO-6-[(3-HYDROXYPROPYL)AMINO]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE offers unique reactivity due to the specific positioning of the hydroxypropylamino group. This positioning influences its chemical behavior and interaction with molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C7H10BrN3O3 |
|---|---|
分子量 |
264.08 g/mol |
IUPAC 名称 |
5-bromo-6-(3-hydroxypropylamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H10BrN3O3/c8-4-5(9-2-1-3-12)10-7(14)11-6(4)13/h12H,1-3H2,(H3,9,10,11,13,14) |
InChI 键 |
NBYMRXQPRVVEQY-UHFFFAOYSA-N |
规范 SMILES |
C(CNC1=C(C(=O)NC(=O)N1)Br)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14964722.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14964734.png)
![5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B14964741.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B14964762.png)
![1-butyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B14964764.png)
![N,N-diethyl-4-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-N-methylpentan-1-aminium](/img/structure/B14964771.png)
![N-(4-methylbenzyl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B14964774.png)



![N-(3-Cyanophenyl)-2-{6-phenylimidazo[2,1-B][1,3]thiazol-3-YL}acetamide](/img/structure/B14964792.png)

